Bentazon

Description

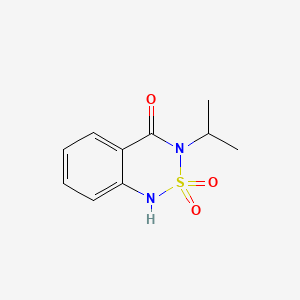

Structure

3D Structure

Properties

IUPAC Name |

2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMSMJKLGFBRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Record name | BENTAZONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50723-80-3 (hydrochloride salt) | |

| Record name | Bentazone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025057890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023901 | |

| Record name | Bentazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALLINE POWDER. | |

| Record name | Bentazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENTAZONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility: xylene < 1 g/100 g (at 20 °C). /Technical bentazon/, In water, 500 mg/L at 20 °C, In water 570 mg/L (pH 7, 20 °C), In acetone 1507, ethanol 861, ethyl acetate 650, diethyl ether 616, chloroform 180, benzene 33, cyclohexane 0.2 (all in g/kg, 20 °C), Solubility at 20 °C in xylene <1 g/100g; cyclohexanone approx 18 g/100g, Solubility in water: none | |

| Record name | Bentazon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENTAZONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.41 at 20 °C | |

| Record name | Bentazon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000345 [mmHg], 4.05X10-8 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Bentazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3821 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bentazon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENTAZONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals; tech. is an ochre-yellow solid [, White, crystalline powder | |

CAS No. |

25057-89-0 | |

| Record name | Bentazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25057-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bentazone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025057890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(1-methylethyl)-, 2,2-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bentazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bentazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4S7ZGZ9CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bentazon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENTAZONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

139.7 °C, Decomposition temp: 200 °C, 137-139 °C | |

| Record name | Bentazon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENTAZONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Bentazon mechanism of action in photosystem II

An In-Depth Technical Guide to the Mechanism of Action of Bentazon in Photosystem II

Abstract

Bentazon is a selective, post-emergence benzothiadiazole herbicide widely utilized for the control of broadleaf weeds.[1][2] Its primary mode of action is the potent inhibition of photosynthesis at the level of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain.[1][3][4][5] This technical guide provides a comprehensive examination of the molecular and biochemical basis of bentazon's activity. We will dissect its interaction with the D1 protein, the subsequent blockade of electron flow, and the resulting cascade of photodynamic damage that leads to plant cell death. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to investigate this mechanism.

The Target Site: An Overview of Photosystem II

Photosystem II is a multi-subunit pigment-protein complex embedded within the thylakoid membranes of chloroplasts. Its fundamental role is to function as a light-driven water-plastoquinone oxidoreductase, initiating the photosynthetic process.[6] At its core lies the reaction center, predominantly formed by the D1 and D2 proteins, which bind the essential cofactors for charge separation and electron transfer.[6]

The canonical pathway of linear electron transport in PSII begins with the absorption of light by the P680 chlorophyll cluster. This excitation drives the oxidation of water and the sequential transfer of electrons through a series of acceptors: from a pheophytin molecule to a tightly bound primary plastoquinone, Qₐ, located on the D2 protein. The electron is then transferred to a secondary, loosely bound plastoquinone, Qᵦ, which resides in a specific binding niche on the D1 protein.[6] After accepting two electrons and two protons, the fully reduced plastoquinol (PQH₂) is released from the Qᵦ site, shuttling electrons to the next component of the chain, the cytochrome b₆f complex. The Qᵦ binding site on the D1 protein is the primary target for a vast number of herbicides, including bentazon.[4][6]

Caption: Cascade of events following bentazon binding to Photosystem II.

Experimental Methodologies for Analysis

The interaction between bentazon and PSII can be precisely characterized using a suite of biophysical and biochemical techniques. These protocols form a self-validating system to confirm the mechanism of action.

Chlorophyll a Fluorescence Analysis

This non-invasive technique is exceptionally sensitive to changes in PSII photochemistry. By measuring the fluorescence emitted from chlorophyll a, one can directly monitor the efficiency of electron transport.

-

Principle: When electron transport is blocked by bentazon, the energy absorbed by chlorophyll cannot be used for photochemistry and is instead dissipated as fluorescence. A block at the Qᵦ site causes a rapid increase in fluorescence yield as Qₐ remains reduced.

-

Key Parameters:

-

Fv/Fm (Maximum Quantum Yield of PSII): In susceptible plants, bentazon treatment causes a significant drop in Fv/Fm, indicating photoinhibitory damage to the PSII reaction centers. [4][7] * OJIP Transient: Analysis of the fast fluorescence rise (the OJIP curve) reveals specific blockages. Bentazon causes a much faster rise to the maximum fluorescence level (P), effectively eliminating the J and I steps, which is a classic signature of Qₐ to Qᵦ electron flow inhibition. [6] Experimental Protocol: Measuring Fv/Fm in Bentazon-Treated Leaf Discs

-

-

Plant Material: Use healthy, well-watered plants (e.g., a susceptible weed species like common ragweed or a model plant like pea).

-

Treatment: Apply bentazon at a relevant concentration (e.g., 100 µM) to the leaves via spraying or by floating leaf discs in the herbicide solution. Include a control group treated with a mock solution (water + surfactant).

-

Dark Adaptation: Before measurement, incubate the treated leaf discs or whole plants in complete darkness for at least 20-30 minutes. This ensures all PSII reaction centers are "open" (Qₐ is oxidized).

-

Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer.

-

Measure the minimum fluorescence, F₀ , by applying a weak measuring light.

-

Immediately apply a short (e.g., 0.8 seconds) saturating pulse of high-intensity light to measure the maximum fluorescence, Fm . This pulse transiently reduces the entire Qₐ pool.

-

-

Calculation: Calculate the maximum quantum yield as Fv/Fm = (Fm - F₀) / Fm .

-

Analysis: Compare the Fv/Fm values between control and bentazon-treated samples over a time course. A significant decrease in the treated samples confirms PSII damage.

Oxygen Evolution (Hill Reaction) Assay

This in vitro assay directly measures the rate of electron flow through PSII by monitoring the reduction of an artificial electron acceptor.

-

Principle: In isolated thylakoid membranes, an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), can intercept electrons after Qᵦ. As DCPIP is reduced, it changes color (from blue to colorless), which can be measured spectrophotometrically. Bentazon will inhibit this rate of color change. [6] Experimental Protocol: DCPIP Photoreduction Assay

-

Thylakoid Isolation: Isolate functional thylakoid membranes from a suitable plant source (e.g., spinach, pea) using standard differential centrifugation techniques. Determine the chlorophyll concentration of the final suspension.

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tricine buffer, pH 7.5, containing sorbitol, MgCl₂, and NaCl).

-

Assay Setup: In a cuvette, combine the reaction buffer, a known concentration of DCPIP (e.g., 50 µM), and the isolated thylakoids (e.g., 10-15 µg chlorophyll/mL).

-

Inhibitor Addition: Add varying concentrations of bentazon (from a stock solution in ethanol or DMSO) to different cuvettes to generate a dose-response curve. Include a control with no herbicide.

-

Measurement: Place the cuvette in a spectrophotometer and illuminate it with a strong actinic light source (e.g., a slide projector with a red filter). Monitor the decrease in absorbance at ~600 nm over time.

-

Analysis: Calculate the rate of DCPIP reduction for each bentazon concentration. Plot the percent inhibition against the logarithm of the bentazon concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).

Thermoluminescence (TL)

TL is a powerful technique for studying the stability of charge-separated states within PSII.

-

Principle: After illumination at a low temperature, PSII is trapped in a charge-separated state (e.g., S₂Qᵦ⁻ or S₂Qₐ⁻). When the sample is heated in the dark, these charges recombine, emitting a flash of light (a "glow peak") at a characteristic temperature. The peak temperature is related to the activation energy required for the recombination. [8]* Bentazon Effect: By blocking the Qᵦ site, bentazon prevents the formation of the S₂Qᵦ⁻ state. Instead, the S₂Qₐ⁻ state is formed, which recombines at a different (typically lower) temperature than the S₂Qᵦ⁻ state. [9]This shift in the glow peak is a definitive indicator of binding at the Qᵦ site.

Quantitative Analysis and Comparative Data

The efficacy of bentazon can be quantified and compared to other PSII inhibitors. Bentazon generally displays a higher IC₅₀ value, indicating lower potency compared to herbicides like diuron and terbuthylazine.

| Parameter | Bentazon | Diuron (DCMU) | Terbuthylazine | Method | Source |

| IC₅₀ (µM) | ~2.57 | ~0.04 | ~0.06 | DPIP Photoreduction | [6] |

| IC₅₀ (µM) | ~3.35 | ~0.03 | ~0.05 | Chlorophyll Fluorescence (1-Vj) | [6] |

| Binding Affinity | Lowest | High | Highest | Functional Assays & Docking | [6][10] |

Table 1: Comparative inhibitory concentrations (IC₅₀) of bentazon and other PSII herbicides on pea thylakoid membranes. Data compiled from Guzzetti et al., 2021. [6]

Mechanisms of Crop Selectivity and Weed Resistance

The utility of bentazon as a selective herbicide stems from the differential metabolism between crops and weeds.

-

Tolerance (Metabolic Detoxification): Tolerant crops like soybean rapidly metabolize bentazon into inactive forms through processes like aryl hydroxylation and subsequent conjugation with glucose. [2][11]This detoxification occurs before the herbicide can accumulate to phytotoxic levels in the chloroplasts.

-

Resistance (Altered Target Site/Metabolism): While target-site resistance due to mutations in the psbA gene (which codes for the D1 protein) is a common mechanism for resistance to triazine herbicides, it is not the primary mechanism for bentazon resistance. [12]Instead, resistance in weed biotypes is more commonly associated with non-target-site mechanisms, such as enhanced metabolic degradation (e.g., via cytochrome P450 enzymes) or increased expression of the psbA gene to more rapidly replace damaged D1 proteins. [12]

Conclusion

The mechanism of action of bentazon is a well-defined process centered on the inhibition of photosynthetic electron transport. By competitively binding to the Qᵦ site on the D1 protein of Photosystem II, it blocks the flow of electrons from Qₐ to the plastoquinone pool. This primary action leads to a critical secondary consequence: the light-dependent generation of highly destructive reactive oxygen species, particularly singlet oxygen. It is this rapid induction of oxidative stress, leading to widespread membrane and protein damage, that constitutes the ultimate herbicidal effect, rather than simple starvation. A thorough understanding of this intricate mechanism, verified through biophysical and biochemical assays, remains fundamental for the strategic use of bentazon in agriculture and for the development of future weed management technologies.

References

-

Minnesota Department of Agriculture. (n.d.). Bentazon Herbicide. Retrieved from [Link]

-

Suwanketnikom, R. (1975). The site of electron transport inhibition by bentazon (3-isopropyl-1H-2,1,3-benzothiadiazin-(4)3H-one 2,2-dioxide) in isolated chloroplasts. Canadian Journal of Plant Science. Retrieved from [Link]

-

Guzzetti, L., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants (Basel). Retrieved from [Link]

-

Kovács, H., et al. (2021). Time-Dependent Effects of Bentazon Application on the Key Antioxidant Enzymes of Soybean and Common Ragweed. Plants (Basel). Retrieved from [Link]

-

Unknown Author. (n.d.). Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. Retrieved from [Link]

-

Teixeira, M. M., et al. (2022). Photosystem II inhibitor herbicides. ResearchGate. Retrieved from [Link]

-

Belykh, O. I., et al. (2021). Chlorophyll Fluorescence Imaging Reveals the Dynamics of Bentazon Action on Sunflower (Helianthus annuus L.) Plants. Plants (Basel). Retrieved from [Link]

-

York, A. C., Arntzen, C. J., & Slife, F. W. (1981). Photosynthetic Electron Transport Inhibition by Buthidazole. Weed Science. Retrieved from [Link]

-

Guzzetti, L., et al. (2021). Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study. Unipd. Retrieved from [Link]

-

Pfister, K., & Arntzen, C. J. (1979). The mode of Action of Photosystem II-Specific Inhibitors in Herbicide-Resistant Weed Biotypes. Arizona State University. Retrieved from [Link]

-

Soukup, J., et al. (2009). Efficacy of reduced doses of bentazone assessed by instruments based on measurement of chlorophyll fluorescence. ResearchGate. Retrieved from [Link]

-

Böger, P., & Kunert, K. J. (1979). Long‐term effects of herbicides on the photosynthetic apparatus II. Investigations on bentazone inhibition. ResearchGate. Retrieved from [Link]

-

Macedo, R. S., et al. (2008). Effects of the herbicide bentazon on growth and photosystem II maximum quantum yield of the marine diatom Skeletonema costatum. PubMed. Retrieved from [Link]

-

Teixeira, M. M., et al. (2022). Photosystem II inhibitor herbicides. OBSERVATÓRIO DE LA ECONOMÍA LATINOAMERICANA. Retrieved from [Link]

-

Guzzetti, L., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Bentazone-Tolerant Soybean. Encyclopedia MDPI. Retrieved from [Link]

-

Han, S., et al. (2021). The Prospect of Bentazone-Tolerant Soybean for Conventional Cultivation. MDPI. Retrieved from [Link]

-

ADAMA. (n.d.). VIKING™ Bentazon Herbicide. Retrieved from [Link]

-

Li, J., et al. (2022). Investigation of resistance mechanisms to bentazone in multiple resistant Amaranthus retroflexus populations. PubMed. Retrieved from [Link]

-

Duke, S. O., & Pan, Z. (2024). Is There a Place for New Herbicides Targeting Photosynthetic Electron Transport?. ResearchGate. Retrieved from [Link]

-

Ohad, N., & Hirschberg, J. (1992). Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites. PubMed. Retrieved from [Link]

-

Ohad, N., & Hirschberg, J. (1992). Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites. PMC - NIH. Retrieved from [Link]

-

Eida, A. A., et al. (2012). Effects of Photosystem-II-Interfering Herbicides Atrazine and Bentazon on the Soybean Transcriptome. ResearchGate. Retrieved from [Link]

-

Sinning, I. (1992). Herbicide binding in the bacterial photosynthetic reaction center. PubMed. Retrieved from [Link]

-

Rutherford, A. W., & Krieger-Liszkay, A. (2001). Influence of Herbicide Binding on the Redox Potential of the Quinone Acceptor in Photosystem II: Relevance to Photodamage and Phytotoxicity. Biochemistry. Retrieved from [Link]

-

Kim, D. S., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. Retrieved from [Link]

-

Muller, R., et al. (2008). Rapid exposure assessment of PSII herbicides in surface water using a novel chlorophyll a fluorescence imaging assay. Science of The Total Environment. Retrieved from [Link]

-

Huber, R., & Otto, S. (1994). Environmental behavior of bentazon herbicide. PubMed. Retrieved from [Link]

-

Guskov, A., et al. (2012). Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. Journal of Biological Chemistry. Retrieved from [Link]

-

De, S., et al. (2023). Revelations on photosystem II, thermoluminescence, and artificial photosynthesis: a retrospective of Govindjee from fundamentals to applications. Photosynthesis Research. Retrieved from [Link]

-

Des পারভেজ, M., et al. (2023). Ecotoxicity Analysis of Bentazone Under the Albufera Lake Conditions Before and After Electrooxidation and Photoelectrooxidation Processes. MDPI. Retrieved from [Link]

Sources

- 1. Bentazon Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 2. mdpi.com [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. mdpi.com [mdpi.com]

- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the herbicide bentazon on growth and photosystem II maximum quantum yield of the marine diatom Skeletonema costatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revelations on photosystem II, thermoluminescence, and artificial photosynthesis: a retrospective of Govindjee from fundamentals to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Investigation of resistance mechanisms to bentazone in multiple resistant Amaranthus retroflexus populations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Physical Properties of Bentazone Herbicide

Abstract

This technical guide provides a comprehensive overview of the essential chemical and physical properties of Bentazone, a selective post-emergence herbicide. Designed for researchers, chemists, and environmental scientists, this document delves into the molecular structure, physicochemical parameters, environmental fate, and analytical methodologies pertinent to Bentazone. By synthesizing data from authoritative sources and outlining the principles behind standardized experimental protocols, this guide serves as a critical resource for professionals engaged in agrochemical research, formulation development, and environmental risk assessment.

Introduction and Herbicidal Action

Bentazone is a selective contact herbicide widely used for the post-emergence control of annual and perennial broadleaf weeds and sedges in a variety of crops, including soybeans, rice, corn, peanuts, and beans.[1][2][3] Its chemical classification is a benzothiadiazine.[3][4] The herbicidal efficacy of Bentazone stems from its function as a potent inhibitor of photosynthesis.[2][5]

Mechanism of Action

Bentazone is primarily absorbed by the foliage of the plant with very little translocation.[6][7] Its mode of action is the irreversible inhibition of photosynthetic electron transport at the photosystem II (PSII) receptor site.[1][5][7] By binding to the D1 quinone-binding protein in PSII, it blocks the electron transport chain, which halts CO2 assimilation and the production of energy necessary for plant survival.[5] This disruption leads to a rapid onset of visible injury, such as chlorosis (yellowing) and necrosis (tissue death), typically within 4 to 8 hours of application, ultimately resulting in the death of susceptible weeds.[2][8] The selectivity of Bentazone is attributed to the ability of tolerant crop plants to rapidly metabolize the compound into inactive hydroxylated conjugates, a process that does not occur efficiently in susceptible weed species.[9]

Chemical Identity and Structure

A precise understanding of Bentazone's chemical identity is fundamental for all research and regulatory purposes.

-

Common Name: Bentazone (or Bentazon)[10]

-

IUPAC Name: 3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide[5]

Caption: Chemical Structure of Bentazone (C₁₀H₁₂N₂O₃S).

Physicochemical Properties

The physicochemical properties of Bentazone are critical determinants of its environmental behavior, including its solubility, mobility, persistence, and potential for bioaccumulation. These parameters are essential for developing effective formulations and conducting accurate environmental risk assessments.

Summary of Key Properties

The following table summarizes the core physicochemical data for Bentazone, compiled from various authoritative sources.

| Property | Value | Temperature (°C) | Reference(s) |

| Physical State | Colorless to white crystalline solid | Ambient | [4] |

| Melting Point | 137 - 141 °C | N/A | [7][8] |

| Density | 1.41 g/cm³ | 20 | [4] |

| Vapor Pressure | 0.17 mPa (1.7 x 10⁻⁶ hPa) | 20 | [6] |

| Water Solubility | 500 - 570 mg/L (at neutral pH) | 20 | [4][7][8] |

| pKa | 3.3 - 3.51 | 20 - 24 | [4][5] |

| Log Kow (Octanol-Water Partition Coefficient) | -0.46 (at pH 7) | 20 - 22 |

Detailed Analysis and Experimental Considerations

Bentazone is characterized by its high solubility in water, which is a key factor in its environmental mobility.[6] Its solubility in various organic solvents at 20°C is also an important consideration for formulation development:

-

Acetone: 1507 g/kg[4]

-

Ethanol: 861 g/kg[4]

-

Ethyl Acetate: 650 g/kg[4]

-

Dichloromethane: 206 g/L[7]

-

Benzene: 33 g/kg[4]

-

Cyclohexane: 0.2 g/kg[4]

Causality Behind Experimental Choices: The determination of water solubility for regulatory purposes is standardized by OECD Test Guideline 105 .[5][6][9] This guideline outlines two primary methods: the Flask Method for substances with solubility > 10⁻² g/L, and the Column Elution Method for substances with lower solubility.[5] Given Bentazone's solubility of ~500 mg/L, the Flask Method is the appropriate choice. This method involves agitating an excess of the test substance in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined using a specific analytical method, such as High-Performance Liquid Chromatography (HPLC), after separating the undissolved solid.[6] This approach ensures a direct and accurate measurement of the saturation concentration, which is critical for predicting environmental concentrations in aquatic systems.

With a pKa value of approximately 3.3, Bentazone is a weak acid.[4] This is a fundamentally important property as it dictates the chemical species present at different environmental pH values. In environments with a pH above 3.3 (e.g., most soils and surface waters), Bentazone will exist almost entirely in its anionic (deprotonated) form.[4] This anionic form is significantly more water-soluble and less likely to adsorb to soil organic matter compared to its neutral counterpart, contributing to its potential for leaching.[4]

Causality Behind Experimental Choices: The OECD Test Guideline 112 specifies methods for determining the dissociation constant (pKa), with the Titration Method being a common approach for acidic compounds like Bentazone. This protocol involves dissolving the substance in water (or a co-solvent if necessary) and titrating it with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve. This potentiometric method is chosen for its precision and direct measurement of the substance's acidic behavior in an aqueous medium.

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its preference for a non-polar (octanol) versus a polar (water) phase. The Log Kow for Bentazone at neutral pH is negative (-0.46), indicating that it is hydrophilic. This low value suggests a very low potential for bioaccumulation in the fatty tissues of organisms.[9]

Causality Behind Experimental Choices: While the traditional "shake-flask" method (OECD 107) can be used, the HPLC Method (OECD Test Guideline 117) is often preferred for determining the Kow of compounds like Bentazone.[4][8] This technique correlates a substance's retention time on a reverse-phase HPLC column (e.g., C18) with the known Log Kow values of a series of reference compounds.[8] The mobile phase mimics the water phase, and the stationary phase represents the octanol phase. This method is rapid, requires only a small amount of substance, and avoids potential experimental artifacts such as emulsion formation that can complicate the shake-flask method, especially for compounds with some surface activity.

Bentazone has a very low vapor pressure (0.17 mPa at 20°C), classifying it as a non-volatile compound.[6] Consequently, volatilization from soil or water surfaces is not considered a significant route of environmental dissipation.[4]

Causality Behind Experimental Choices: OECD Test Guideline 104 provides several methods for determining vapor pressure, such as the gas saturation method or the effusion method, which are suitable for compounds with low volatility.[1][2][3] These methods are designed to accurately measure the very low saturation pressures exerted by such substances at ambient temperatures, providing crucial data for modeling atmospheric fate and assessing potential inhalation exposure, which in Bentazone's case is minimal.

Stability and Environmental Degradation

The environmental persistence of Bentazone is relatively low due to its susceptibility to both biotic and abiotic degradation processes.

-

Storage Stability: Bentazone is stable under recommended storage conditions, typically in a cool, dry place away from direct sunlight.[3][4] Formulated products are generally stable for at least two years.

-

Hydrolysis: The compound is very resistant to chemical hydrolysis in both acidic and alkaline media.[7]

-

Photodegradation: Bentazone is susceptible to breakdown by sunlight (photolysis), particularly in surface waters and on soil or plant surfaces.[8] The half-life due to photolysis in water can be less than 24 hours.

-

Biodegradation: The primary route of degradation in the environment is microbial action in the soil. Bentazone is readily degraded by soil bacteria and fungi, with reported soil half-lives (DT₅₀) ranging from 7 to 33 days, and often less than two weeks.[1][8]

Primary Degradation Pathways

Microbial degradation in soil proceeds through several key pathways. The initial and most documented steps involve hydroxylation of the aromatic ring or modification of the side chain.

Caption: Primary microbial degradation pathways of Bentazone in soil environments.

The main metabolites formed are 6-hydroxybentazone and 8-hydroxybentazone through hydroxylation of the phenyl ring. Another pathway involves the cleavage of the thiadiazine ring to form 2-amino-N-isopropylbenzamide (AIBA), which can be further hydrolyzed to anthranilic acid. These intermediate metabolites are typically unstable and are rapidly incorporated into soil organic matter or further mineralized to carbon dioxide.[9]

Analytical Methodologies

Accurate quantification of Bentazone in various matrices is essential for residue analysis, environmental monitoring, and metabolic studies. A range of analytical techniques are employed, with chromatographic methods being the most prevalent.

Spectroscopic Properties

-

UV-Vis Absorption: Bentazone exhibits characteristic ultraviolet absorption maxima. Studies have shown significant absorption bands around 224 nm and 335 nm. This property is the basis for its detection using HPLC with a UV detector (HPLC-UV).

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the confirmation and quantification of Bentazone and its metabolites.[4] Analysis is often performed using electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds. Key fragmentation pathways observed in MS/MS analysis include the loss of sulfur dioxide (SO₂) from the parent ion and cleavage at the sulfur-nitrogen bond of the heterocyclic ring.[6]

Standard Experimental Protocol: HPLC-UV Analysis of Bentazone in Water

This protocol is representative of a standard method for quantifying Bentazone residues in water samples, leveraging solid-phase extraction for sample cleanup and concentration, followed by HPLC-UV analysis.

Principle: This method isolates and concentrates Bentazone from an aqueous matrix using a C18 solid-phase extraction (SPE) cartridge. The analyte is then eluted, separated from co-extractives via reverse-phase HPLC, and quantified by UV detection at a wavelength corresponding to one of its absorption maxima. The method is validated for accuracy, precision, and sensitivity.

Materials and Reagents:

-

Bentazone analytical standard (≥99% purity)

-

HPLC-grade methanol and acetonitrile

-

Reagent-grade water (e.g., Milli-Q)

-

Phosphoric acid and sodium acetate for buffer preparation

-

C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

-

HPLC system with UV-Vis detector, C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Step-by-Step Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of Bentazone (e.g., 100 µg/mL) in methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).

-

-

Sample Preparation and Extraction:

-

Collect a 500 mL water sample. Acidify the sample to pH ~3-4 with phosphoric acid to ensure Bentazone is in its neutral form, which enhances retention on the C18 sorbent.

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

-

Load the acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of reagent water to remove polar interferences.

-

Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

-

Elute the retained Bentazone with 2 x 2 mL aliquots of methanol into a collection vial.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

-

Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic mixture of methanol and acetate buffer (pH 4.6), for example, a 60:40 (v/v) ratio.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Injection Volume: 20 - 100 µL.

-

Detector Wavelength: 230 nm or 335 nm.

-

Run Time: Sufficient to allow for the elution of Bentazone and any relevant impurities (typically 10-15 minutes).

-

-

Quantification and Validation:

-

Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample extract.

-

Identify the Bentazone peak in the sample chromatogram by comparing its retention time to that of the analytical standard.

-

Quantify the concentration in the extract using the calibration curve. Calculate the final concentration in the original water sample, accounting for the initial volume and final reconstitution volume.

-

The method's validity is confirmed by analyzing fortified control samples (spikes) to determine recovery and precision, ensuring they meet acceptable criteria (e.g., 70-120% recovery and <15% relative standard deviation).

-

Caption: Experimental workflow for the analysis of Bentazone in water samples.

Conclusion

The chemical and physical properties of Bentazone define its function as an effective post-emergence herbicide and govern its interactions within the environment. Its high water solubility and acidic nature, resulting in an anionic form in most environmental systems, make it mobile in soil but also amenable to microbial degradation. Its low lipophilicity and volatility limit its potential for bioaccumulation and atmospheric transport. A thorough understanding of these properties, determined through standardized and validated analytical protocols, is indispensable for the continued safe and effective use of Bentazone in agriculture, for guiding formulation strategies, and for ensuring comprehensive environmental stewardship.

References

-

Minnesota Department of Agriculture. Bentazon Herbicide.

-

AERU, University of Hertfordshire. Bentazone.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2328, Bentazon.

-

Extension Toxicology Network. PESTICIDE INFORMATION PROFILE: BENTAZON.

-

Food and Agriculture Organization of the United Nations. bentazone (172).

-

POMAIS Agriculture. Bentazone 480g/L SL Herbicide.

-

Shengmao (Anhui) Agricultural Technology Development Co., Ltd. Bentazone 480g/L SL Herbicide.

-

Huber, R., & Otto, S. (1994). Environmental behavior of bentazon herbicide. Reviews of environmental contamination and toxicology, 137, 111-134.

-

Merck Index Online. Bentazon.

-

California Department of Pesticide Regulation. Bentazone Environmental Fate and Metabolic pathway.

-

World Health Organization. (2003). Bentazone in Drinking-water.

-

Illinois State Water Survey. Pesticide Fate in the Environment: A Guide for Field Inspectors.

-

Apparent Pty Ltd. (2014). Apparent Bentazone 480 SL Herbicide SDS.

-

Minnesota Department of Health. Bentazon and Drinking Water.

-

Pérez-Estrada, L. A., Agüera, A., & Fernández-Alba, A. R. (1999). Determination of bentazon residues in water by high-performance liquid chromatography. Validation of the method. Journal of Chromatography A, 846(1-2), 369-374.

-

Hefei Xingyu Chemical Co., Ltd. Bentazone 98% TC.

-

AGROCHEMICALS. Bentazone 95%TC; 97%TC CAS: 25057-89-0.

-

HELIX Chromatography. HPLC Methods for analysis of Bentazon.

-

ChemicalBook. Bentazone CAS#: 25057-89-0.

-

Food and Agriculture Organization of the United Nations. FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS BENTAZONE.

-

Food and Agriculture Organization of the United Nations. (2020). FAO SPECIFICATIONS AND EVALUATIONS FOR BENTAZONE.

-

Reddy, K. N., & Locke, M. A. (1998). Bentazon Degradation in Soil: Influence of Tillage and History of Bentazon Application. Journal of Agricultural and Food Chemistry, 46(6), 2492-2497.

-

Grosafe Chemicals Ltd. (2023). SAFETY DATA SHEET - Bentazone 480.

-

World Health Organization. (1992). Bentazone in Drinking-water. Background document for development of WHO Guidelines for Drinking-water Quality.

-

International Programme on Chemical Safety. (1990). BENTAZONE HEALTH AND SAFETY GUIDE (HSG 48).

-

AERU, University of Hertfordshire. Bentazone-sodium-Pesticide database.

-

Peschka, M., Petrovic, M., Knepper, T. P., & Barceló, D. (2007). Determination of two phototransformation products of bentazone using quadrupole time-of-flight mass spectrometry. Analytical and bioanalytical chemistry, 388(5-6), 1227–1234.

-

Chen, Y. T., et al. (2018). Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 42(7), 488-494.

-

Greenbook. Herbicide - BENTAZON 4.

-

Wikipedia. Bentazon.

Sources

- 1. Determination of two phototransformation products of bentazone using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative degradation and mineralization of bentazone from water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Ecotoxicology of Bentazon on Non-Target Aquatic Organisms

This guide provides a comprehensive technical overview of the ecotoxicological effects of the herbicide bentazon on non-target aquatic organisms. It is designed for researchers, scientists, and environmental professionals engaged in the assessment and management of risks associated with pesticide use in and near aquatic environments.

Introduction to Bentazon: Properties and Environmental Fate

Bentazon is a selective, post-emergence herbicide used to control broadleaf weeds and sedges in a variety of agricultural crops, including soybeans, rice, corn, and peanuts, as well as in turf management.[1][2][3] Its mode of action is the inhibition of photosynthesis at photosystem II (PSII).[4][5] Bentazon is a contact herbicide, meaning it primarily affects the parts of the plant it directly touches.[1]

Physicochemical Properties and Environmental Behavior:

Bentazon is characterized by its high water solubility (500 mg/L at 20°C) and a low octanol-water partition coefficient (log Kow of -0.46), which indicates a low potential for bioaccumulation in aquatic organisms.[6][7] Its tendency to adsorb to soil and sediment is low.[3][5]

In the environment, bentazon's persistence is influenced by several factors. It is susceptible to rapid photodegradation in water, with a reported half-life of less than 24 hours in the presence of sunlight.[1][8][9] Microbial degradation is the primary breakdown pathway in soil, with a half-life of less than two weeks.[1][7] Due to its high water solubility and low soil adsorption, bentazon has the potential to leach into groundwater, especially under conditions of heavy rainfall shortly after application.[4][10] However, its rapid degradation is expected to prevent significant groundwater contamination in many scenarios.[1]

Mechanism of Action in Non-Target Aquatic Plants and Algae

As a PSII inhibitor, bentazon's primary toxicological effect on aquatic primary producers, such as algae and macrophytes, is the disruption of photosynthesis.[4][5] It competes with plastoquinone at the Q-B binding site on the D1 protein of the PSII complex, blocking electron transport.[11] This inhibition leads to a cascade of secondary effects, including the production of reactive oxygen species (ROS), which can cause oxidative stress and cellular damage.[11][12]

Studies on various algal species have demonstrated that exposure to bentazon can lead to a rapid decrease in the maximum quantum yield of PSII (Fv/Fm), a sensitive indicator of photosynthetic health.[13][14] This effect can be observed at concentrations lower than those required to inhibit algal growth, making Fv/Fm a valuable early warning endpoint for bentazon toxicity.[13][14]

dot digraph "Bentazon's Mechanism of Action in Aquatic Plants" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Bentazon [label="Bentazon", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PSII [label="Photosystem II (PSII)\nD1 Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; ElectronTransport [label="Blocked Electron\nTransport", fillcolor="#FBBC05", fontcolor="#202124"]; Photosynthesis [label="Inhibition of\nPhotosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)\nProduction", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeStress [label="Oxidative Stress\n& Cellular Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Bentazon -> PSII [label="Binds to Q-B site"]; PSII -> ElectronTransport; ElectronTransport -> Photosynthesis; ElectronTransport -> ROS; ROS -> OxidativeStress; } "Bentazon's primary mode of action in aquatic plants."

Ecotoxicity to Non-Target Aquatic Organisms

The toxicity of bentazon varies across different trophic levels in aquatic ecosystems. Generally, it is considered to have low to moderate toxicity to aquatic animals.

Aquatic Plants and Algae

Aquatic plants and algae are among the most sensitive organisms to bentazon due to its mode of action.[15] Toxicity values, typically expressed as the effective concentration causing a 50% reduction in a specific endpoint (EC50), can vary significantly among species.

| Organism Group | Species | Endpoint | EC50 (mg/L) | Reference |

| Algae | Skeletonema costatum (marine diatom) | Growth Inhibition | 24.0 | [13] |

| Skeletonema costatum (marine diatom) | Fv/Fm | 13.0 | [13] | |

| Pseudokirchneriella subcapitata | Growth Inhibition | 13.6 - 51 | [12] | |

| Chaetoceros gracilis (marine diatom) | Cell Count (active ingredient) | 150 | [16] | |

| Chaetoceros gracilis (marine diatom) | Cell Count (formulated product) | 0.060 | [16] | |

| Cyanobacteria | Nostoc muscorum | Decreased Photosynthesis | >240 (1 mM) | [7] |

It is important to note that formulated products of bentazon can be significantly more toxic than the active ingredient alone, as demonstrated with Chaetoceros gracilis.[16]

Aquatic Invertebrates

Bentazon is classified as slightly toxic to aquatic invertebrates.[1] Acute toxicity studies with Daphnia magna, a standard test organism, have shown 48-hour EC50 values ranging from 64 to 500 mg/L.[15]

| Organism Group | Species | Endpoint | LC50/EC50 (mg/L) | Reference |

| Crustaceans | Daphnia magna | Immobilization (48-hour) | 64 - 500 | [15] |

| Insects | Cloeon dipterum | Mortality (48-hour LC50) | >40 | [15] |

| Molluscs | Mercenaria mercenaria | Mortality (48-hour LC50) | 20 | [15] |

Fish

Bentazon is considered practically nontoxic to both coldwater and warmwater fish species.[1] Acute toxicity tests (96-hour LC50) have yielded values generally above 100 mg/L.

| Organism Group | Species | Endpoint | LC50 (mg/L) | Formulation | Reference |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | Mortality (96-hour) | 190 | Technical | [1][2] |

| Rainbow Trout (Oncorhynchus mykiss) | Mortality (96-hour) | 510 | Wettable Powder | [1] | |

| Bluegill Sunfish (Lepomis macrochirus) | Mortality (96-hour) | 616 | Technical | [1][2] | |

| Bluegill Sunfish (Lepomis macrochirus) | Mortality (96-hour) | 1060 | BAS 35-H | [1] |

Sublethal Effects

While acute toxicity may be low for some organisms, sublethal concentrations of bentazon can still have adverse effects. These can include changes in behavior, reduced growth, impaired reproduction, and a decreased ability to avoid predators.[17] For instance, in fish, sublethal exposure may lead to weight loss and a lowered tolerance to extreme temperatures.[17] In cyanobacteria, bentazon has been shown to induce oxidative stress.[11]

Experimental Protocols for Ecotoxicity Testing

Standardized protocols are crucial for assessing the ecotoxicity of bentazon. The following are outlines of key experimental workflows based on established guidelines (e.g., OECD, U.S. EPA).

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effect of bentazon on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.

Step-by-Step Methodology:

-

Test Organism Culture: Maintain an exponentially growing stock culture of the test alga in a defined nutrient medium.

-

Test Solutions: Prepare a series of bentazon concentrations in the test medium, including a control without the herbicide.

-

Inoculation: Inoculate replicate test flasks for each concentration and the control with a low density of algal cells.

-

Incubation: Incubate the flasks under constant temperature, lighting, and shaking for 72 hours.

-

Measurement: Measure algal biomass (e.g., cell counts, fluorescence) at 24, 48, and 72 hours.

-

Data Analysis: Calculate the growth rate for each concentration and determine the EC50 value for growth inhibition.

dot digraph "Algal Growth Inhibition Test Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Culture [label="1. Algal Culture\n(Exponential Growth)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preparation [label="2. Prepare Bentazon\nTest Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculation [label="3. Inoculate Test Flasks", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="4. Incubate (72h)\n(Light, Temp, Shaking)", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="5. Measure Biomass\n(24, 48, 72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="6. Calculate Growth Rate\n& EC50", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Culture -> Inoculation; Preparation -> Inoculation; Inoculation -> Incubation; Incubation -> Measurement; Measurement -> Analysis; } "Workflow for the Algal Growth Inhibition Test."

Daphnia magna Acute Immobilization Test (OECD 202)

This test assesses the acute toxicity of bentazon to the freshwater invertebrate Daphnia magna.

Step-by-Step Methodology:

-

Test Organism Culture: Culture Daphnia magna under controlled conditions to obtain neonates (<24 hours old).

-

Test Solutions: Prepare a range of bentazon concentrations in a suitable dilution water, along with a control.

-

Exposure: Introduce a set number of daphnid neonates into replicate test vessels for each concentration and the control.

-

Incubation: Incubate the test vessels for 48 hours at a constant temperature and with a defined light-dark cycle.

-

Observation: At 24 and 48 hours, record the number of immobilized daphnids in each vessel.

-

Data Analysis: Calculate the EC50 for immobilization at 48 hours.

Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of bentazon that is lethal to 50% of a test fish population over a 96-hour period.

Step-by-Step Methodology:

-

Test Organism Acclimation: Acclimate a suitable fish species (e.g., Rainbow Trout, Zebrafish) to laboratory conditions.

-

Test Solutions: Prepare a series of bentazon concentrations in dilution water, including a control.

-

Exposure: Randomly distribute fish into replicate test chambers for each concentration and the control.

-

Incubation: Maintain the test chambers for 96 hours under controlled conditions (temperature, light, dissolved oxygen).

-

Observation: Record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

-

Data Analysis: Calculate the 96-hour LC50 value.

Risk Assessment and Regulatory Context

Ecotoxicological data are essential for conducting environmental risk assessments for pesticides like bentazon. Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) use these data to establish acceptable concentration limits in water bodies to protect aquatic life.[18][19]

The U.S. EPA has established aquatic life benchmarks for bentazon. For non-vascular plants, the lowest benchmark is 4,500,000 ng/L (4.5 mg/L).[5] The World Health Organization (WHO) has determined that it is not necessary to derive a formal guideline value for bentazone in drinking water because it typically occurs at concentrations well below those that would cause adverse health effects.[10]

Analytical Methodologies

Accurate determination of bentazon concentrations in water is critical for monitoring and risk assessment. Several analytical methods are available for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or ultraviolet (UV) detection is a common method for quantifying bentazon in water samples.[20][21]

-

Gas Chromatography (GC): GC with an electron capture detector (ECD) can also be used, often following an extraction step.[10][22]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the detection of bentazon at very low concentrations.[6]

-

Solid-Phase Extraction (SPE): SPE is frequently used to pre-concentrate bentazon from water samples before instrumental analysis, enabling the detection of low levels.[20]

dot digraph "Analytical Workflow for Bentazon in Water" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Sampling [label="Water Sample\nCollection", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solid-Phase\nExtraction (SPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Instrumental Analysis\n(HPLC, GC, LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification &\nData Reporting", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sampling -> Extraction; Extraction -> Analysis; Analysis -> Quantification; } "General workflow for the analysis of bentazon in water samples."

Conclusion

Bentazon's ecotoxicological profile in aquatic environments is primarily driven by its herbicidal mode of action, making aquatic plants and algae the most susceptible non-target organisms. While its toxicity to aquatic invertebrates and fish is generally low, the potential for sublethal effects and the increased toxicity of some formulated products warrant careful consideration in risk assessments. Understanding the environmental fate of bentazon, particularly its potential for leaching and its rapid degradation under certain conditions, is crucial for developing effective management strategies to protect aquatic ecosystems. Continued monitoring and research are essential to refine our understanding of the long-term impacts of bentazon on the structure and function of aquatic communities.

References

- 1. EXTOXNET PIP - BENTAZON [extoxnet.orst.edu]

- 2. Bentazon - Wikipedia [en.wikipedia.org]

- 3. Bentazon - Coastal Wiki [coastalwiki.org]

- 4. Bentazone [sitem.herts.ac.uk]

- 5. Bentazon Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 6. cdn.who.int [cdn.who.int]

- 7. Bentazon | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. isws.illinois.edu [isws.illinois.edu]

- 9. Bentazone Environmental Fate and Metabolic pathway - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

- 10. cdn.who.int [cdn.who.int]

- 11. researchgate.net [researchgate.net]

- 12. The effects of Bentagran on the development and antioxidant parameters of Arthrospira platensis Gomont and Chlorella vulgaris Beyerinck (Beijerinck) | International Journal of Limnology [limnology-journal.org]

- 13. Effects of the herbicide bentazon on growth and photosystem II maximum quantum yield of the marine diatom Skeletonema costatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mst.dk [mst.dk]

- 16. Effect of bentazon on growth and physiological responses of marine diatom: Chaetoceros gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 18. epa.gov [epa.gov]

- 19. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 20. Determination of bentazon residues in water by high-performance liquid chromatography. Validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. simiecoind.ro [simiecoind.ro]

- 22. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

Introduction: The Environmental Fate of a Widely Used Herbicide

An In-Depth Technical Guide to the Abiotic Degradation of Bentazon in Aqueous Solutions: Hydrolysis and Photolysis

Bentazon (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide) is a selective, post-emergence herbicide employed globally to control broadleaf weeds in a variety of crops, including soybeans, corn, and rice.[1][2] Its mode of action is the inhibition of photosynthetic electron transport.[1] Due to its high water solubility (500-570 mg/L at 20°C) and low soil adsorption coefficient, Bentazon is prone to leaching into groundwater and running off into surface waters, leading to its frequent detection in aquatic environments.[3][4][5][6] Understanding the mechanisms and kinetics of its degradation in water is therefore paramount for accurate environmental risk assessment and the development of potential remediation strategies.

This guide provides a detailed examination of the two primary abiotic degradation pathways for Bentazon in aqueous solutions: hydrolysis and photolysis. We will explore the kinetics, influencing factors, degradation products, and standard methodologies for studying these processes, offering field-proven insights for researchers and environmental scientists.

Core Physicochemical Properties of Bentazon

A foundational understanding of Bentazon's properties is essential for designing and interpreting degradation studies. These characteristics govern its behavior in aqueous systems.

| Property | Value | Reference |

| CAS Number | 25057-89-0 | [3][7] |

| Molecular Formula | C₁₀H₁₂N₂O₃S | [7] |

| Molecular Weight | 240.28 g/mol | [3][7] |

| Appearance | Colorless to slightly brown crystalline solid | [3][8] |

| Water Solubility | 500 mg/L at 20°C | [3][4] |

| pKa | 3.3 at 24°C | [4][7] |

| Vapor Pressure | <0.46 mPa at 20°C (Negligible) | [3] |

The low pKa of 3.3 indicates that Bentazon exists predominantly in its anionic form in most natural waters (pH 6-9), a crucial factor influencing its sorption behavior and bioavailability.[4]

Caption: Simplified Hydrolysis Pathway of Bentazon.

Protocol: Abiotic Hydrolysis Study (OECD 111 Guideline)

This protocol outlines a self-validating system for determining the rate of hydrolysis of Bentazon as a function of pH. The core principle is to incubate the chemical in sterile aqueous buffer solutions of known pH and temperature, eliminating microbial degradation as a variable.

1. Materials and Reagents:

-

Bentazon analytical standard

-

Sterile buffer solutions: pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate). [9]* Acetonitrile (HPLC grade)

-

Ultrapure water

-

Sterile amber glass vials with Teflon-lined caps

-

Thermostatically controlled incubator or water bath

-

HPLC-UV/DAD or LC-MS/MS system for analysis

2. Experimental Setup:

-

Step 1 (Solution Prep): Prepare a stock solution of Bentazon in a suitable organic solvent (e.g., acetonitrile). Spike this stock into each of the sterile pH 4, 7, and 9 buffer solutions to achieve a final concentration well below the water solubility limit (e.g., 5-10 mg/L). The volume of organic solvent should not exceed 1% of the total volume to avoid co-solvent effects.

-

Step 2 (Incubation): Aliquot the solutions into replicate sterile amber vials for each pH level and each sampling time point. The use of amber vials is crucial to prevent any potential photolytic degradation.

-

Step 3 (Temperature Control): Place the vials in an incubator set to a constant temperature, typically 25°C. [9]To assess temperature effects, parallel experiments can be run at other temperatures (e.g., 15°C and 45°C). [9]* Step 4 (Sampling): At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), withdraw replicate vials for each pH condition. The sampling schedule should be designed to adequately define the degradation curve, with more frequent sampling at the beginning.

3. Analysis and Data Interpretation:

-

Step 5 (Quantification): Analyze the concentration of the parent Bentazon in each sample immediately using a validated analytical method (e.g., HPLC-UV).

-

Step 6 (Kinetics): Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction follows first-order kinetics. The degradation rate constant (k) is the negative of the slope.

-

Step 7 (Half-Life Calculation): Calculate the half-life (t₁/₂) for each pH and temperature condition using the formula: t₁/₂ = ln(2)/k.

Part 2: Photolytic Degradation of Bentazon

Photolysis, or degradation by light, is a significantly more rapid and important degradation pathway for Bentazon in aqueous environments compared to hydrolysis. [9][10]This process can occur through two main mechanisms: direct photolysis, where the Bentazon molecule itself absorbs light, and indirect photolysis, where other substances in the water (photosensitizers) absorb light and produce reactive species that then degrade the Bentazon.

Causality and Kinetics of Photolysis

Experimental and modeling studies have demonstrated that Bentazon is primarily degraded by direct photolysis . [11]The molecule absorbs light in the environmentally relevant UV spectrum, leading to its excitation and subsequent chemical transformation. The contribution of indirect photolysis, mediated by reactive species like hydroxyl radicals (HO•) or triplet-state dissolved organic matter (³CDOM*), is generally considered minor in typical surface waters but can become more significant in deep, DOM-rich water bodies. [11] Photolysis is a much faster process than hydrolysis, with half-lives typically measured in hours rather than days. [1][9][12] Table 3: Photolysis Half-Lives of Bentazon under Various Conditions

| Light Source | Matrix / Additive | Half-life (t₁/₂) | Reference |

| Mercury Lamp | pH 7 Buffer | ~2.3 hours | [1][9] |

| Xenon Lamp | pH 7 Buffer | ~7.5 hours | [1][9] |

| Xenon Lamp | pH 4 Buffer | Slower than pH 7 | [9] |

| Xenon Lamp | pH 9 Buffer | Faster than pH 7 | [9] |

| Xenon Lamp | 10-30% Methanol | Accelerated | [9][12] |

| Xenon Lamp | 1-10 mg/L Fe³⁺ | Strongly Enhanced | [9][12] |

Note: The choice of light source is critical, as different lamps have different spectral outputs. Xenon arc lamps are often preferred as they more closely simulate the natural solar spectrum. The degradation is accelerated under alkaline conditions and in the presence of solvents or Fe³⁺ ions.[1][9][12]

Photolysis Pathway and Transformation Products

The absorption of light energy leads to the formation of several transformation products (TPs). Unlike hydrolysis, photolysis yields a more complex mixture of degradates. Key identified photoproducts include:

-

N-methyl bentazone [1][9]* 6-OH bentazone / 8-OH bentazone [1][9]* 2-(isopropylcarbamoyl)phenylsulfamic acid [13]* 2-(1-hydroxypropane-2-yl)-1,2-dihydroindazol-3-one [13] The formation of these products involves reactions such as hydroxylation, oxidation, and rearrangement of the parent molecule. [12]

Caption: Major Photolysis Pathways of Bentazon.

Protocol: Aqueous Photolysis Study (OECD 316 Guideline)

This protocol describes a system for determining the direct photolysis rate of Bentazon in water, using a light source that simulates natural sunlight.

1. Materials and Reagents:

-

Bentazon analytical standard (radiolabeled, e.g., ¹⁴C, is recommended for identifying TPs) * Sterile, buffered, air-saturated ultrapure water (pH 7 is standard)

-

Quartz or borosilicate glass reaction vessels (must be transparent to the light source)

-

A calibrated light source (e.g., xenon arc lamp with filters to mimic sunlight) [9]* Chemical actinometer (to measure light intensity)

-

Thermostatically controlled chamber to maintain constant temperature (e.g., 25°C)

-

Analytical instrumentation (HPLC-UV/RAD, LC-MS/MS)

2. Experimental Setup:

-

Step 1 (Solution Prep): Prepare a sterile solution of Bentazon in the buffered ultrapure water.

-

Step 2 (Dark Controls): Prepare an identical set of samples to be kept in the dark under the same temperature conditions. This is a critical self-validating step to ensure that any observed degradation is due to photolysis and not other processes like hydrolysis or microbial action.

-

Step 3 (Irradiation): Place the quartz reaction vessels in the temperature-controlled chamber and expose them to the light source. The system should be designed for uniform irradiation of all samples.

-

Step 4 (Sampling): At appropriate time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove replicate irradiated samples and dark controls for analysis.

3. Analysis and Data Interpretation:

-

Step 5 (Quantification): Analyze the concentration of the parent Bentazon and, if possible, major TPs in both the irradiated and dark control samples.

-

Step 6 (Kinetics & Half-Life): Confirm that no significant degradation occurred in the dark controls. Calculate the first-order rate constant (k) and half-life (t₁/₂) for the irradiated samples as described in the hydrolysis protocol.

-

Step 7 (Quantum Yield): The quantum yield (Φ), which is the efficiency of the photochemical process, can be calculated. This requires measuring the light absorption spectrum of Bentazon and the spectral irradiance of the lamp. It represents the fraction of absorbed photons that result in a chemical transformation and is a key parameter for environmental modeling. [14]

Caption: General Workflow for Degradation Studies.

Conclusion

The environmental fate of Bentazon in aqueous systems is dictated by two distinct abiotic processes. Hydrolysis is a very slow process, becoming relevant only under specific conditions of high pH and elevated temperature, with half-lives on the order of months to years under typical environmental conditions. [9]In stark contrast, photolysis is the dominant and rapid degradation pathway, with half-lives of mere hours in the presence of simulated sunlight. [1][9]Direct photolysis is the primary mechanism, though indirect processes can contribute. [11] For professionals in environmental science and drug development, this distinction is critical. Environmental exposure models must prioritize photolytic degradation to accurately predict the persistence and concentration of Bentazon in surface waters. Remediation strategies could potentially leverage photocatalytic processes to accelerate its removal. The stability to hydrolysis suggests that in dark aquatic systems, such as deep groundwater, Bentazon may be significantly more persistent. [2]A thorough understanding of these competing pathways, backed by robust experimental data as outlined in this guide, is essential for the responsible management and risk assessment of this widely used herbicide.

References

-

Song, C., et al. (2019). Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry. Environmental Science and Pollution Research International, 26(10), 10127-10135. [Link]

-

EXTOXNET. (1996). Bentazon. Pesticide Information Profiles. [Link]

-

Carena, L., et al. (2020). The role of direct photolysis in the photodegradation of the herbicide bentazone in natural surface waters. Chemosphere, 246, 125705. [Link]

-

Merck Index. Bentazon. Royal Society of Chemistry. [Link]

-

Peschka, M., et al. (2019). Determination of two phototransformation products of bentazone using quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

-